molecular formula C13H7NO3S2 B6359644 5-[(Z)-(4-Oxo-4H-chromen-3-yl)methylidene]-2-thioxo-1,3-thiazolan-4-one CAS No. 62484-70-2

5-[(Z)-(4-Oxo-4H-chromen-3-yl)methylidene]-2-thioxo-1,3-thiazolan-4-one

Cat. No. B6359644
CAS RN: 62484-70-2
M. Wt: 289.3 g/mol
InChI Key: VOQKYYMMDXMDIG-UHFFFAOYSA-N
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Description

5-[(Z)-(4-Oxo-4H-chromen-3-yl)methylidene]-2-thioxo-1,3-thiazolan-4-one, or 5-Methylene-2-thioxo-1,3-thiazole-4-one (5-Methylene-TTO), is a heterocyclic compound that is synthesized through the condensation of a thiosemicarbazide derivative with an aldehyde. It has been widely studied for its potential applications in various scientific fields, such as medicinal chemistry and biochemistry.

Scientific Research Applications

5-Methylene-TTO has been studied for its potential applications in various scientific fields. In medicinal chemistry, it has been used to synthesize new compounds with potential anti-cancer and anti-bacterial properties. In biochemistry, it has been used to study the effects of various hormones and enzymes on cell growth and proliferation. It has also been used to study the effects of various drugs on the body.

Mechanism of Action

The mechanism of action of 5-Methylene-TTO is not yet fully understood. However, it is believed to interact with various proteins and hormones in the body, which can lead to changes in cell growth and proliferation. It is also believed to have anti-bacterial and anti-cancer properties, although the exact mechanisms are still being studied.
Biochemical and Physiological Effects
5-Methylene-TTO has been studied for its potential effects on the biochemical and physiological processes of the body. It has been found to interact with various proteins and hormones, which can lead to changes in cell growth and proliferation. It has also been found to have anti-bacterial and anti-cancer properties.

Advantages and Limitations for Lab Experiments

The use of 5-Methylene-TTO in lab experiments has several advantages and limitations. One of the main advantages is that it is relatively easy to synthesize and use in experiments. Additionally, it is relatively non-toxic, making it safe to use in experiments. However, it can be difficult to accurately measure the amount of the compound used in experiments, as it is highly volatile. Additionally, the exact mechanism of action is still not fully understood, making it difficult to accurately predict the results of experiments.

Future Directions

There are several potential future directions for the study of 5-Methylene-TTO. One of the main areas of research is to further investigate the mechanism of action and the effects of the compound on various biochemical and physiological processes. Additionally, further research could be done to explore the potential anti-bacterial and anti-cancer properties of the compound. Additionally, further research could be done to explore the potential applications of the compound in drug development and drug delivery systems. Finally, further research could be done to develop more efficient methods of synthesizing and purifying the compound.

Synthesis Methods

The synthesis of 5-Methylene-TTO is achieved through the condensation of a thiosemicarbazide derivative with an aldehyde. This is typically done by heating the two compounds in an acidic medium at a temperature of around 100°C for several hours. The reaction product is then isolated and purified through column chromatography or recrystallization.

properties

IUPAC Name

5-[(4-oxochromen-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7NO3S2/c15-11-7(5-10-12(16)14-13(18)19-10)6-17-9-4-2-1-3-8(9)11/h1-6H,(H,14,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOQKYYMMDXMDIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CO2)C=C3C(=O)NC(=S)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80395946
Record name AC1MWQA5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80395946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(4-Oxochromen-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

CAS RN

62484-70-2
Record name AC1MWQA5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80395946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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